3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves condensation reactions and the formation of Schiff bases, which are common precursors in the synthesis of such complex molecules. For instance, compounds have been synthesized by reacting aldehydes with amino-substituted compounds in the presence of solvents like CH3OH, highlighting the importance of choosing appropriate reactants and conditions for the synthesis of targeted structures (Rivera et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the arrangement of atoms within a compound. Structural elucidation can reveal the presence of specific functional groups and their orientation, as well as the overall molecular geometry. For example, Schiff bases show distinct structural features with E configuration across C=N double bonds, as observed in synthesized compounds (Zhu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitutions, electrophilic additions, and the formation of cyclic structures through intramolecular bonding. Their reactivity is significantly influenced by the presence of electron-donating or withdrawing groups, which can affect their interaction with other chemical entities. The synthesis and characterization of derivatives highlight the versatility of these compounds in undergoing chemical transformations (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental methods and can provide insights into the compound's stability, reactivity, and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of such compounds include their acidity or basicity, redox potential, and their ability to form complexes with metals or other organic molecules. Spectroscopic techniques like NMR and IR are instrumental in identifying functional groups and understanding the compound's chemical behavior.
References
- (Rivera et al., 2022) - Synthesis and crystal structure analysis.
- (Zhu et al., 2011) - Molecular structure elucidation through X-ray crystallography.
- (Bekircan et al., 2008) - Chemical reactions and properties investigation.
properties
IUPAC Name |
3-[5-[[2-methoxyethyl-[(4-methylphenyl)methyl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-5-7-17(8-6-16)13-20(9-11-22-2)14-19-12-18(15-23-19)4-3-10-21/h5-8,12,15,21H,9-11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYZERMPFNNBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=CS2)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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